ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic secondary amine derivative with a unique fused-ring structure. The compound features a strained bicyclo[2.1.1]hexane core, where the nitrogen atom is positioned at the bridgehead (2-aza), and a methyl group is substituted at the 4-position. The ethyl ester moiety and hydrochloride salt enhance its solubility and stability for pharmaceutical applications.
Key Structural Attributes (Inferred from ):
- Molecular Formula: Likely C₉H₁₄ClNO₂ (based on analogs in ).
- Core Structure: Bicyclo[2.1.1]hexane with a bridgehead nitrogen (2-aza).
- Functional Groups: Ethyl ester (carboxylate), 4-methyl substituent, and hydrochloride counterion.
Properties
IUPAC Name |
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-7(11)9-4-8(2,5-9)6-10-9;/h10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNVUQAGDNGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CN2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride reacts with tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up using batchwise processes. For instance, a multigram preparation method has been developed, delivering significant quantities of the compound . The key synthetic step involves the use of specialized equipment and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur under different conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has been investigated for its antibacterial properties. Research indicates that compounds with similar structures exhibit broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecalis . The compound's mechanism of action may involve inhibition of bacterial topoisomerases, crucial enzymes for DNA replication.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. faecalis | 0.25 µg/mL |
| This compound | E. coli | TBD |
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its bicyclic structure allows for various chemical modifications, facilitating the synthesis of more complex molecules .
Case Study: Synthesis of Derivatives
Research has demonstrated the successful synthesis of derivatives from this compound through methods such as alkylation and acylation, leading to compounds with enhanced biological activities .
Neuropharmacology
Given its structural similarities to known neurotransmitter modulators, this compound may have applications in neuropharmacology, particularly in the modulation of acetylcholine receptors .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural and Functional Differences
Core Ring System:
- The target compound’s bicyclo[2.1.1]hexane system (two fused three-membered rings) imposes greater steric strain than bicyclo[3.1.0]hexane (e.g., ) or bicyclo[3.2.0]heptane (e.g., mezlocillin in ). This strain may influence metabolic stability and binding affinity .
- Replacement of nitrogen with oxygen (oxa analogs, ) reduces basicity, altering solubility and pharmacokinetics.
Ester vs. Carboxylic Acid: Ethyl esters (e.g., ) are prodrug forms that improve oral bioavailability compared to free acids ().
Salt Forms:
- Hydrochloride salts (common in –15) enhance aqueous solubility, critical for formulation.
Biological Activity
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : CHClN\O
- Molecular Weight : 169.22 g/mol
- CAS Number : 2007268-64-4
The compound features a bicyclic structure that enhances its reactivity and interaction with biological systems, making it a valuable candidate for medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors within biological pathways. The compound's unique bicyclic structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects.
Interaction with Biological Targets
Research indicates that this compound may exhibit antibacterial properties by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. For instance, studies have shown that similar compounds can effectively inhibit DNA gyrase and topoisomerase IV, key enzymes in bacterial cell division and survival .
Antibacterial Activity
This compound has shown promising antibacterial activity against multiple strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's effectiveness against multidrug-resistant (MDR) strains highlights its potential as a novel therapeutic agent in combating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | CHClNO | Lacks methyl substitution at position four |
| Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | CHNO | Contains a methyl group instead of an ethyl group |
| Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | CHNO | Features a propyl group, affecting sterics |
This table illustrates how variations in substituents influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of related azabicyclic compounds:
- Study on Dual Inhibitors : A recent study demonstrated that dual inhibitors targeting bacterial topoisomerases exhibited potent antibacterial activity against MDR strains, suggesting that structurally similar compounds may share this therapeutic potential .
- Synthesis and Biological Evaluation : Research involving the synthesis of azabicyclic derivatives has revealed their utility in medicinal chemistry, particularly in developing new antibiotics .
- Mechanistic Studies : Investigations into the mechanism of action for azabicyclic compounds have shown their ability to interfere with critical enzymatic processes in bacteria, leading to cell death or growth inhibition .
Q & A
Q. What are the primary synthetic routes for ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for scalability?
The synthesis of this bicyclic compound typically involves two key methodologies:
- Photochemical [2 + 2] Cycloaddition : Scalable production uses precursors like 1,5-dienes under UV light to form the bicyclo[2.1.1]hexane core. Optimized conditions include inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., THF) to minimize side reactions .
- Intramolecular Displacement : A tert-butylsulfinamide intermediate undergoes cyclization with a primary alkyl chloride. Temperature control (0–25°C) and stoichiometric ratios of catalysts (e.g., Cu(I)/secondary amine) ensure high enantioselectivity (>90% ee) .
Scalability Tip: Automated reactors improve batch consistency, while crystallization or chromatography ensures purity ≥95% .
Q. Which spectroscopic techniques are critical for confirming the bicyclic structure and substituent positions in this compound?
- NMR Spectroscopy : H and C NMR identify bridgehead protons (δ 3.5–4.5 ppm) and methyl/ester groups. NOESY correlations confirm stereochemical retention at bridgehead carbons .
- IR Spectroscopy : Ester carbonyl stretches (1700–1750 cm) and N–H bends (3300 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (191.65 g/mol) and fragmentation patterns consistent with bicyclic cleavage .
Q. What common nucleophilic substitution reactions occur at bridgehead positions, and how does neighboring group participation influence stereochemical outcomes?
- C-7 Substitution : Nucleophiles (e.g., alkoxides) attack the bridgehead carbon via a three-membered aziridinium transition state, retaining configuration due to intramolecular stabilization by the nitrogen atom .
- Reagents : Reactions in polar aprotic solvents (DMSO, DMF) at 25°C yield >70% retention. Example: 7-chloro derivatives reacting with pyridinol under Mitsunobu conditions (DIAD/PPh) .
Advanced Research Questions
Q. How does the stereochemical retention during bridgehead substitution reactions inform the design of enantioselective synthesis protocols for related bicyclic compounds?
Retention mechanisms (e.g., aziridinium intermediates) guide catalyst selection for enantioselective synthesis. For example:
- Chiral Cu(I) Catalysts : Induce >90% ee in cyclopropanation steps by stabilizing transition states through π-π interactions .
- Stereospecific Functionalization : Post-synthetic modifications (e.g., Swern oxidation of secondary alcohols) preserve stereochemistry, enabling chiral building blocks for drug discovery .
Q. What methodological approaches are employed to resolve contradictions in reported biological activities (e.g., aromatase inhibition vs. neurotransmitter modulation) for this compound?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-methyl or ester groups identifies pharmacophores. For instance, 3-cyclohexyl derivatives show 140-fold higher aromatase inhibition than aminoglutethimide, while ethyl esters favor dopamine receptor binding .
- Dual-Activity Assays : Parallel screening against enzyme targets (e.g., aromatase) and neurotransmitter receptors (e.g., 5-HT) using radioligand binding assays clarifies selectivity .
Q. What advanced computational modeling techniques are utilized to predict binding affinities of this compound with targets like LRRK2 kinase or neurotransmitter receptors?
- Docking Simulations : Molecular dynamics (MD) with force fields (AMBER, CHARMM) model interactions between the bicyclic core and kinase ATP-binding pockets. Hydrophobic interactions with Leu1947 in LRRK2 correlate with IC < 100 nM .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicts electron density maps for hydrogen bonding between the ester group and aromatase’s heme iron, validated by X-ray crystallography .
Q. How do stability studies under acidic/basic conditions inform formulation strategies for in vivo pharmacokinetic studies?
- Acidic Stability (pH < 2) : The hydrochloride salt remains intact for 24 hours at 37°C, suitable for oral administration. Degradation products (e.g., ring-opened amines) are <5% .
- Basic Hydrolysis : Ester cleavage at pH > 9 generates carboxylic acids, necessitating enteric coatings for intestinal delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
